Boc-Lys(Z)-OMe
Description
Significance of Lysine (B10760008) Derivatives in Peptide Chemistry and Beyond
Lysine, an essential amino acid, possesses two primary amino groups: the α-amino group at the core of the amino acid structure and the ε-amino group on its side chain. This dual functionality makes lysine a crucial residue in proteins, influencing their structure, function, and interactions. In chemical synthesis, derivatives of lysine are indispensable for constructing peptides with specific biological activities. ontosight.aiontosight.ai The ability to modify the ε-amino group allows for the introduction of various functionalities, such as labels for imaging, moieties for drug delivery, or structural constraints to enhance stability and potency. chemimpex.commdpi.com Beyond peptides, lysine derivatives are employed in the synthesis of complex organic molecules and in the development of novel biomaterials. iris-biotech.de
Role of Protecting Groups (Boc and Z) in Amino Acid Synthesis Strategies
The controlled synthesis of peptides and other complex molecules necessitates the use of protecting groups to prevent unwanted side reactions. researchgate.netslideshare.net The Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) groups are two of the most well-established and widely used amine protecting groups in organic synthesis. masterorganicchemistry.com
The Boc group is typically used to protect the α-amino group of an amino acid. peptide.com It is stable under a wide range of conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comwikipedia.org This acid lability is a cornerstone of the "Boc/benzyl" strategy in solid-phase peptide synthesis (SPPS). wikipedia.org
The Z group , on the other hand, is often employed to protect the side-chain amino group of lysine. ug.edu.pl It is stable to the acidic conditions used to remove the Boc group, providing orthogonality. The Z group is typically removed by catalytic hydrogenation, a mild method that does not affect most other functional groups. masterorganicchemistry.comwikipedia.org
The methyl ester (-OMe) serves to protect the carboxylic acid group, allowing for controlled peptide bond formation. smolecule.com This strategic placement of three distinct protecting groups on the lysine scaffold of Boc-Lys(Z)-OMe provides chemists with precise control over which part of the molecule reacts, enabling the sequential and selective formation of chemical bonds.
Overview of Research Trajectories for this compound
This compound serves as a versatile intermediate in a variety of research applications. Its primary role is as a building block in the synthesis of peptides and pseudopeptides. chemimpex.comchemimpex.comrsc.org Researchers utilize this compound in both solution-phase and solid-phase peptide synthesis to incorporate a selectively protected lysine residue into a growing peptide chain. smolecule.comnih.gov
Key research areas where this compound is employed include:
Drug Development: The synthesis of peptide-based therapeutics often relies on lysine derivatives for attaching drugs, improving stability, or targeting specific receptors. chemimpex.com
Bioconjugation: This compound facilitates the linking of peptides to other molecules, such as fluorescent dyes or polymers, for diagnostic and therapeutic purposes. chemimpex.com
Structural Biology: The incorporation of modified lysine residues helps in studying protein structure and function. chemimpex.com
Materials Science: Lysine-containing molecules are being explored for the development of new materials, such as in CO2 capture technologies. rsc.orgresearchgate.net
The following interactive table provides a summary of the key properties of this compound:
| Property | Value | Reference |
| IUPAC Name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxycarbonyl)amino]hexanoate | nih.gov |
| Synonyms | Z-L-Lys(Boc)-OMe, Nα-Boc-Nε-Z-L-lysine methyl ester | chemimpex.com |
| CAS Number | 2389-49-3 | chemimpex.com |
| Molecular Formula | C20H30N2O6 | chemimpex.com |
| Molecular Weight | 394.5 g/mol | chemimpex.com |
| Appearance | White to off-white powder | chemimpex.com |
Detailed Research Findings
The utility of this compound is well-documented in the scientific literature. For instance, it has been used in the synthesis of pseudopeptides, which are peptide mimics with modified backbones designed to have improved stability and biological activity. rsc.orgresearchgate.net In one study, this compound was a key starting material in the synthesis of aza-peptides investigated for their potential in CO2 capture. rsc.org The synthesis involved coupling reactions where the protected lysine derivative was incorporated into a growing chain. rsc.org
Another area of research involves the use of this compound in the development of opioid receptor ligands. nih.gov In these studies, the compound serves as a scaffold to which other pharmacophores are attached, allowing for the creation of "designed multiple ligands" with unique pharmacological profiles. nih.gov The synthesis often involves solution-phase peptide coupling methods, where the protecting groups of this compound guide the reaction sequence. nih.gov
Furthermore, studies on side reactions in peptide synthesis have utilized derivatives like this compound to understand and mitigate unwanted chemical transformations. nih.gov For example, the stability of the Z group on the lysine side chain under various deprotection conditions has been a subject of investigation. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVYJATJHQXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Boc Lys Z Ome
Direct Synthesis Approaches
The preparation of Boc-Lys(Z)-OMe is typically achieved through the modification of appropriately protected lysine (B10760008) precursors. These methods focus on the esterification of the carboxylic acid group while the amino groups remain shielded.
Preparation from Lysine Precursors
The direct synthesis of this compound relies on the availability of its corresponding carboxylic acid, Boc-L-Lys(Z)-OH.
The most direct route to this compound is the esterification of the free carboxylic acid of Nα-Boc-Nε-Z-L-lysine (Boc-L-Lys(Z)-OH). This transformation is a standard procedure in organic synthesis. One documented method involves the methylation of N-Boc-Lys(Cbz)-OH to generate the protected lysine methyl ester. nih.gov This reaction specifically targets the carboxyl group, converting it into a methyl ester while leaving the Boc and Z protecting groups intact.
Detailed research findings on this methylation are often embedded within broader synthetic schemes. For instance, in a synthetic pathway aimed at producing unnatural amino acids, N-Boc-Lys(Cbz)-OH was used as a cost-effective starting material. The first step of this synthesis was the methylation to yield the protected Lysine methyl ester, this compound. nih.gov
Methylation of Boc-L-Lys(Z)-OH
Coupling Reactions Utilizing this compound
The true utility of this compound is realized when it is used as a building block in the synthesis of larger, more complex molecules. Its protected amino groups and activated carboxyl group (as a methyl ester) make it suitable for various coupling reactions.
This compound is an important component in solution-phase peptide synthesis. In this technique, amino acids or peptide fragments are coupled sequentially in a solvent system to build a peptide chain. The related precursor, Boc-Lys(Z)-OH, is frequently used where the carboxylic acid is activated in situ using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (WSC) and 1-hydroxybenzotriazole (B26582) (HOBt) to form amide bonds. nih.gov
While the free acid is common, the methyl ester derivative, this compound, also serves as a key intermediate. For example, research into opioid pharmacophores has utilized Boc-Dmt-Tic-ε-Lys(Z)-OMe as a prototype intermediate. nih.gov This compound, a dipeptide, is formed by coupling another amino acid to the N-terminus of this compound (after deprotection of the Nα-Boc group). The resulting dipeptide methyl ester can then be further modified or elongated, demonstrating the role of the methyl ester in a stepwise synthetic strategy. nih.gov The use of methyl esters is a common tactic in solution-phase synthesis, often requiring a final hydrolysis step to yield the C-terminal carboxylic acid if needed. nih.gov
Pseudopeptides are molecules that mimic the structure of natural peptides but contain altered backbones, which can impart unique properties such as enhanced stability or biological activity. This compound and its derivatives have been successfully integrated into the synthesis of these novel structures.
One area of research involves the creation of 2:1-[α/aza]-pseudopeptides, where a nitrogen atom replaces the α-carbon of an amino acid residue (an "aza" residue). rsc.org In the synthesis of new series of these aza-oligomers containing lysine, various protected lysine derivatives are employed. For instance, the synthesis of Boc-azaPhe-Lys(z)-OMe has been reported as part of a stepwise strategy to build longer lysine-containing pseudopeptide chains. rsc.orgrsc.org This demonstrates the successful coupling of an aza-amino acid with the lysine derivative, incorporating the this compound structural motif into a non-natural peptide backbone. The yields for such coupling reactions can be influenced by the flexible nature of the lysine side chain, which can form hydrogen bonds that may affect reaction efficiency. rsc.org
Amide Bond Formation in Solution Phase Peptide Synthesis
Derivatization and Side-Chain Modifications
The unique bifunctional nature of this compound, with its orthogonally protected amino groups and a modifiable carboxyl group, allows for a wide array of chemical transformations. These modifications are crucial for constructing advanced peptide structures and introducing novel functionalities.
Formation of Activated Esters (e.g., Boc-Lys(Z)-OSu)
The conversion of the methyl ester in this compound to a more reactive form, such as an N-hydroxysuccinimide (OSu) ester, is a key step for subsequent amide bond formation. This transformation is typically achieved in a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, Boc-Lys(Z)-OH. This saponification is generally carried out using a base like sodium hydroxide (B78521) in a methanol (B129727)/water mixture. nih.gov
Following hydrolysis, the resulting carboxylic acid is activated. The synthesis of the OSu ester, Boc-Lys(Z)-OSu, involves the reaction of Boc-Lys(Z)-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.comprepchem.com This reaction creates a highly reactive ester that can readily couple with primary amines to form peptide bonds under mild conditions. vulcanchem.comrsc.org
| Transformation | Starting Material | Key Reagents | Product | Reference |
| Hydrolysis | This compound | 1. 1N NaOH2. Acidic workup | Boc-Lys(Z)-OH | nih.gov |
| Ester Activation | Boc-Lys(Z)-OH | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | Boc-Lys(Z)-OSu | google.comprepchem.com |
Reduction to Amino Aldehydes (e.g., Z-Lys(Z)-H)
The methyl ester of protected amino acids can be selectively reduced to form α-amino aldehydes, which are valuable intermediates for the synthesis of peptide aldehydes and other mimetics. The reduction of N-protected lysine methyl esters to their corresponding aldehydes has been successfully demonstrated. Specifically, Z-Lys(Z)-OMe can be reduced to the aldehyde Z-Lys(Z)-H using diisobutylaluminum hydride (DIBAL-H) in moderate yield. thieme-connect.de It is important to note that the Boc protecting group is generally less stable under these reduction conditions, which could lead to its partial or complete removal. thieme-connect.de
| Substrate | Product | Reducing Agent | Reported Yield | Reference |
| Z-Lys(Z)-OMe | Z-Lys(Z)-H | Diisobutylaluminum hydride (DIBAL-H) | 53% | thieme-connect.de |
Introduction of Bioorthogonal Functionalities (e.g., Tetrazine Conjugation)
Bioorthogonal chemistry involves reactions that can occur in biological systems without interfering with native biochemical processes. acs.org The lysine side chain is a common target for introducing bioorthogonal handles, such as tetrazines, for applications in chemical biology. nih.govresearchgate.net
To introduce a tetrazine moiety onto this compound, a strategic manipulation of the protecting groups is required. The ε-amino group, protected by the Z group, must first be selectively deprotected. This is typically achieved via catalytic hydrogenation (e.g., using Pd/C and H₂), a method that cleaves the Z group while leaving the acid-labile Boc group and the methyl ester intact. rsc.orgmasterorganicchemistry.com
Once the ε-amino group is free, it can be reacted with a tetrazine derivative that has been activated for amine coupling, such as a tetrazine-NHS ester. This reaction forms a stable amide bond, resulting in a lysine derivative containing a bioorthogonal tetrazine handle, ready for subsequent inverse electron-demand Diels-Alder (IEDDA) "click" reactions. researchgate.netrsc.org Tetrazines are generally stable under the acidic conditions used for final Boc deprotection, making this a viable strategy for peptide synthesis. rsc.org
Synthesis of Related Lysine Derivatives (e.g., Boc-Lys(2-Cl-Z)-OMe)
The synthesis of related lysine derivatives often involves altering the protecting groups to fine-tune their chemical stability. A common variant is Boc-Lys(2-Cl-Z)-OH, where the benzyloxycarbonyl (Z) group is substituted with a 2-chloro-benzyloxycarbonyl (2-Cl-Z) group. peptide.com The 2-Cl-Z group exhibits enhanced stability toward acidic conditions compared to the standard Z group. chemicalbook.compeptide.com The synthesis of Boc-Lys(2-Cl-Z)-OMe would follow a similar pathway to its non-chlorinated counterpart, typically starting with L-lysine methyl ester. The ε-amino group is first protected with a 2-chlorobenzyl chloroformate reagent, followed by the protection of the α-amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This derivative is particularly useful in Boc-based solid-phase peptide synthesis where repeated acid treatments are necessary for Nα-Boc deprotection. peptide.combzchemicals.com
| Derivative | Key Feature of Side-Chain Protection | Common Use | Reference |
| Boc-Lys(2-Cl-Z)-OH | 2-Cl-Z group is more stable to acid than Z group. | Boc solid-phase peptide synthesis | peptide.comchemicalbook.compeptide.com |
| Boc-Lys(Fmoc)-OH | Fmoc group is base-labile and orthogonal to Boc. | Preparation of protected peptide fragments; site-specific modification on resin. | peptide.com |
Protecting Group Manipulation
The strategic removal of protecting groups is fundamental to the utility of this compound in multistep synthesis. The orthogonality of the Boc and Z groups allows for their independent cleavage.
Selective Deprotection of Boc
The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions. rsc.org This allows for its selective removal from the α-amino group of this compound without affecting the Z group on the side chain or the methyl ester. total-synthesis.comorganic-chemistry.org
Common reagents for Boc deprotection include neat trifluoroacetic acid (TFA) or solutions of hydrogen chloride (HCl) in organic solvents like 1,4-dioxane. masterorganicchemistry.comresearchgate.net Treatment with a 1:1 mixture of TFA and dichloromethane (B109758) (DCM) for approximately 30 minutes at room temperature is a standard procedure. rsc.orgnih.gov Alternatively, 4M HCl in dioxane is also highly effective, often completing the deprotection within 30 minutes at room temperature. researchgate.net This high degree of selectivity is crucial in peptide synthesis, enabling the stepwise elongation of a peptide chain from the N-terminus after each coupling step. nih.gov The Z group remains stable under these mild acidic conditions and requires different, more stringent methods for its removal, such as strong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenolysis. masterorganicchemistry.compeptide.com
| Reagent | Typical Conditions | Selectivity | Reference |
| Trifluoroacetic Acid (TFA) | TFA/DCM (1:1, v/v), room temp, 30 min | Cleaves Boc; Z group is stable. | rsc.orgnih.gov |
| Hydrogen Chloride (HCl) | 4M HCl in 1,4-dioxane, room temp, 30 min | Cleaves Boc; Z group is stable. | researchgate.net |
Table of Compounds Mentioned
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester |
| Boc-Lys(Z)-OSu | Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester |
| Z-Lys(Z)-H | Nα,Nε-dibenzyloxycarbonyl-L-lysin-al |
| Boc-Lys(2-Cl-Z)-OMe | Nα-tert-butyloxycarbonyl-Nε-(2-chloro-benzyloxycarbonyl)-L-lysine methyl ester |
| Boc-Lys(Z)-OH | Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine |
| N-hydroxysuccinimide | NHS |
| Dicyclohexylcarbodiimide | DCC |
| Diisobutylaluminum hydride | DIBAL-H |
| Z-Lys(Z)-OMe | Nα,Nε-dibenzyloxycarbonyl-L-lysine methyl ester |
| Palladium on carbon | Pd/C |
| Di-tert-butyl dicarbonate | Boc₂O |
| Boc-Lys(2-Cl-Z)-OH | Nα-tert-butyloxycarbonyl-Nε-(2-chloro-benzyloxycarbonyl)-L-lysine |
| Trifluoroacetic acid | TFA |
| Hydrogen chloride | HCl |
| Dichloromethane | DCM |
Selective Deprotection of Z
The benzyloxycarbonyl (Z or Cbz) group is a semi-permanent protecting group for the ε-amino function of lysine. It is stable to the mild acidic conditions used to remove the Boc group, a property that is central to its utility in orthogonal synthesis schemes. rsc.orgwiley-vch.de Its removal requires more vigorous conditions, which can be achieved through several distinct methods. rsc.orgpeptide.com
The most common and mildest method for cleaving the Z group is catalytic hydrogenolysis. wiley-vch.dersc.org This reaction involves treating the Z-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). rsc.orggoogle.com The reaction is usually carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature and atmospheric pressure. wiley-vch.dersc.org The Z group is cleaved to yield the free amine, with toluene (B28343) and carbon dioxide as byproducts. This method is highly selective and generally does not affect other common protecting groups like Boc or tert-butyl esters. wiley-vch.de
For example, the deprotection of a protected azapeptide was achieved by stirring the compound in methanol with 10% Pd/C under a stream of H₂ gas for 4–12 hours. rsc.org After completion, the catalyst is simply removed by filtration through Celite. rsc.org
| Reagent/System | Typical Conditions | Key Findings & Remarks | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) with Hydrogen (H₂) | 10% Pd/C, H₂ (balloon or stream), in MeOH or EtOH, room temp. | Standard, mild, and highly efficient method for Z group removal. rsc.orggoogle.com The reaction progress is monitored until hydrogen uptake ceases. The catalyst is removed by filtration. rsc.org | wiley-vch.dersc.orggoogle.com |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene) in EtOH | An alternative to using H₂ gas, where a hydrogen donor molecule transfers hydrogen to the substrate via the catalyst. wiley-vch.de | wiley-vch.de |
While hydrogenolysis is preferred for its mildness, it is incompatible with peptides containing sulfur-containing amino acids (like methionine or cysteine) or other reducible functional groups. In such cases, or when dealing with more robust Z-group derivatives like the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, strong acidolysis is employed. peptide.com The 2-Cl-Z group is designed to be more stable to acid than the standard Z group and is commonly used in Boc chemistry. peptide.com
Reagents for this purpose include very strong acids such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA, also known as triflic acid), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). peptide.compeptide.com These reagents are typically used in the final step of a synthesis to cleave the peptide from a resin support and remove all side-chain protecting groups simultaneously. peptide.compeptide.com For instance, the 2-Br-Z group, which is stable to repeated TFA treatments, can be removed with HF, TFMSA, or TMSOTf. peptide.com Similarly, the 2-Cl-Z group is cleaved under standard strong acid conditions like HF or TFMSA. peptide.comug.edu.pl TMSOTf, often used with a scavenger like thioanisole (B89551) in TFA, is another effective reagent for cleaving acid-stable protecting groups. google.comthieme-connect.com
| Reagent/System | Target Protecting Group | Key Findings & Remarks | Reference |
|---|---|---|---|
| Trifluoromethanesulfonic acid (TFMSA) | Z, 2-Cl-Z | A very strong acid used for global deprotection. It is more acid-labile than the tosyl group. ug.edu.pl | peptide.compeptide.comug.edu.pl |
| Hydrogen Fluoride (HF) | Z, 2-Cl-Z | A classic, highly effective but hazardous reagent for final cleavage and deprotection in Boc-SPPS. peptide.com | peptide.compeptide.com |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 2-Br-Z, 2-Cl-Z | A powerful silylating agent and Lewis acid that facilitates the cleavage of strong protecting groups, often in combination with TFA and scavengers. peptide.compeptide.com It can also be used for Boc deprotection. thieme-connect.comwikipedia.org | peptide.compeptide.comthieme-connect.comwikipedia.org |
Hydrogenolysis Procedures (e.g., Pd/C under H2)
Orthogonal Protecting Group Strategies
The concept of orthogonality in protecting group chemistry is paramount for the synthesis of complex molecules. researchgate.net An orthogonal set of protecting groups allows for the deprotection of one type of group under specific conditions without affecting the others. researchgate.netrsc.org This selective removal enables precise, stepwise manipulations at different sites within a molecule.
The compound this compound is a classic illustration of a semi-orthogonal system. peptide.combachem.com
α-Amino Protection (Boc): Removed by mild acid (e.g., TFA). peptide.com
ε-Amino Protection (Z): Stable to mild acid but cleaved by hydrogenolysis or strong acids (e.g., HF, TFMSA). rsc.orgwiley-vch.de
C-Terminal Protection (OMe): The methyl ester is stable to both mild acidolysis and hydrogenolysis but can be selectively removed by saponification (hydrolysis with a base like NaOH or LiOH). thieme-connect.denih.gov
This differential stability allows for a highly controlled synthetic sequence. For example, a researcher can first remove the Boc group with TFA to elongate the peptide chain from the N-terminus. nih.gov Later, the Z group on the lysine side chain can be removed by hydrogenolysis to attach a different molecule or to induce cyclization. rsc.org Finally, the C-terminal methyl ester can be hydrolyzed to the free carboxylic acid for subsequent coupling from the C-terminus. nih.gov This strategic interplay is fundamental to building complex peptide architectures, including branched or cyclic peptides. ug.edu.pl
| Protecting Group | Functionality Protected | Cleavage Conditions | Stability Conditions | Reference |
|---|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | α-Amino | Mild Acid (TFA, HCl/EtOAc) | Hydrogenolysis, Saponification | peptide.comgoogle.comresearchgate.net |
| Z (Benzyloxycarbonyl) | ε-Amino | Hydrogenolysis (Pd/C, H₂), Strong Acid (HF, TFMSA) | Mild Acid (TFA), Saponification | wiley-vch.dersc.org |
| OMe (Methyl Ester) | C-Terminal Carboxyl | Saponification (NaOH, LiOH) | Mild Acid (TFA), Hydrogenolysis | thieme-connect.denih.gov |
Applications of Boc Lys Z Ome As a Building Block in Complex Molecular Architectures
Peptide and Peptidomimetic Synthesis
The strategic placement of distinct protecting groups on the lysine (B10760008) scaffold is fundamental to its utility. The acid-labile Boc group, the hydrogenolysis-sensitive Z group, and the saponifiable methyl ester enable chemists to unveil reactive sites in a controlled sequence, facilitating the stepwise assembly of intricate molecules.
In linear peptide synthesis, Boc-Lys(Z)-OMe is a valuable precursor. While its direct incorporation into a growing peptide chain via its α-amino group is less common in standard solid-phase peptide synthesis (SPPS) which typically utilizes free carboxylic acids, its derivatives are fundamental. For instance, Boc-Lys(Z)-OH, the saponified form of this compound, is widely used. peptide.compeptide.com The methyl ester in this compound can be hydrolyzed to the free acid, which is then activated for coupling to the N-terminus of a peptide chain.
Alternatively, the Boc group can be removed under acidic conditions to expose the α-amino group, allowing for elongation at the N-terminus. The resulting H-Lys(Z)-OMe can be coupled with another N-protected amino acid. This strategy is particularly useful in solution-phase peptide synthesis. nih.gov The Z group on the side chain remains intact during these steps, preventing unwanted reactions. It can be removed at a later stage, often by catalytic hydrogenation, to allow for side-chain modification or cyclization. This orthogonal protection scheme is critical in synthesizing peptides with specific side-chain functionalities or complex branched structures. osti.gov
A study on opioid pharmacophores utilized Boc-Tic-ε-Lys(Z)-OMe, which was prepared by condensing Boc-Tic-OH with HCl·Z-Lys-OMe. nih.gov This intermediate was then further elaborated into a series of linear pseudopeptides.
The synthesis of macrocyclic peptidomimetics often leverages the unique reactivity of building blocks like this compound. In a diversity-oriented synthesis approach, Boc-L-Lys(Z)-OH was first converted to its methyl ester, Boc-L-Lys(Z)-OMe, using EDC·HCl and 4-(N,N-dimethylamino)pyridine. nih.govpnas.org This intermediate was then catalytically hydrogenated to yield Boc-L-Lys-OMe, exposing the ε-amino group for further coupling reactions. nih.govpnas.org
This resulting building block, Boc-L-Lys-OMe, was a key component in the synthesis of tripeptide precursors for macrocyclization. nih.gov The ability to selectively deprotect the side chain (Z group) while the α-amino (Boc) and C-terminal (OMe) ends remain protected is a significant advantage. This strategy allows for the introduction of specific functionalities on the lysine side chain which can then participate in intramolecular cyclization reactions to form complex macrocyclic architectures. nih.gov While a variety of cyclization strategies exist, the use of lysine derivatives provides a scaffold upon which complex cyclic structures can be built, often with the goal of mimicking or improving upon the properties of natural peptides. uniupo.ituu.nl
This compound is instrumental in the synthesis of pseudopeptides, which are peptidomimetics where one or more amide bonds are replaced by other chemical groups. A notable example is its use in creating α/aza-pseudopeptides, where an α-carbon is replaced by a nitrogen atom.
A study detailed the synthesis of a new series of 2:1-[α/aza]-pseudopeptides containing lysine. researchgate.netrsc.org In this work, the key intermediate Boc-azaPhe-Lys(z)-OMe was synthesized. rsc.orgnih.gov This trimer was constructed using a stepwise strategy, demonstrating the utility of the orthogonally protected lysine building block. rsc.org The synthesis involved coupling a protected aza-amino acid with the lysine derivative, showcasing how the distinct protecting groups guide the assembly process. The resulting oligomers were studied for their conformational properties and potential applications, such as in membranes for CO2 capture. researchgate.netrsc.org
The table below summarizes the characterization of a key intermediate in the synthesis of these pseudopeptides.
| Compound Name | Form | Yield (%) | Analytical Data (1H NMR, 300 MHz, CDCl3) |
| Boc-azaPhe-Lys(z)-OMe | Oily sticky product | 85 | δH 1.40-1.90 (m, 15H), 3.15-3.21 (m, 2H), 3.73 (s, 3H), 4.51-4.58 (m, 1H), 4.99 (br s, 2H), 5.07 (s, 2H), 5.89 and 5.92 (d, 1H), 6.02 (br s, 1H), 7.22-7.33 (m, 10H) |
| Data sourced from supplementary information of a study on lysine-based pseudopeptides. rsc.org |
This research underscores the importance of this compound as a starting material for creating novel oligomers with tailored structures and functions. researchgate.net
The concept of "designed multiple ligands" involves creating single molecules that can interact with multiple biological targets. This compound and its derivatives are ideal intermediates for this purpose due to their orthogonal protecting groups, which allow for the sequential attachment of different pharmacophores.
Research has proposed the intermediate Boc-Dmt-Tic-ε-Lys(Z)-OMe as a prototype for synthesizing unique designed multiple ligands. nih.govresearchgate.netunica.it This intermediate contains the pharmacophore of the potent δ-opioid antagonist Dmt-Tic linked to a lysine derivative. The key advantage is that the Z-protected amine on the lysine side chain and the C-terminal methyl ester can be selectively deprotected to attach other biologically active molecules, including other opioid or non-opioid ligands. researchgate.netunica.it This modular approach allows for the creation of a library of bivalent or multivalent ligands from a single, versatile intermediate. unica.it The lysine unit essentially acts as a scaffold or spacer, with its functional groups serving as handles for further chemical elaboration. nih.gov
| Intermediate | Proposed Application | Rationale |
| Boc-Dmt-Tic-ε-Lys(Z)-OMe | Synthesis of designed multiple ligands | Contains a δ-antagonist pharmacophore (Dmt-Tic) and two orthogonally protected functional groups (Z-protected amine and methyl ester) for linking to a second pharmacophore. researchgate.netunica.it |
| Table based on research into new opioid designed multiple ligands. researchgate.netunica.it |
Diketopiperazines (DKPs) are cyclic dipeptides that are prevalent in nature and serve as valuable scaffolds in medicinal chemistry. The synthesis of substituted DKPs can be achieved using lysine derivatives, where the side chain offers a point for functionalization.
While direct synthesis from this compound is one possible route, related strategies highlight the principle. For example, the synthesis of 'clickable' 1,3,6-trisubstituted-2,5-diketopiperazine scaffolds has been described starting from L-lysine residues. rsc.org The process involves the sequential use of Fukuyama-Mitsunobu alkylation, dipeptide coupling, and finally, intramolecular cyclization to form the DKP ring. rsc.org In such a synthesis, a building block like Nα-Fmoc-Lys(Boc)-OH is often used. rsc.org The Boc group on the side chain allows for later modification after the DKP core has been formed.
Another approach describes a facile protocol for synthesizing mono-Boc-protected DKPs from N-4-methoxybenzyl (N-PMB)-amino acids and amino acid methyl esters. acs.org For instance, PMB-L-Lys(Boc)-OH was reacted with H-L-Val-OMe in a sequence of steps to afford cyclo(Boc-L-Val-L-Lys(Boc)-). acs.org This demonstrates how lysine, protected with a Boc group on its side chain, can be incorporated into a DKP structure, with the Boc group serving as a handle for further peptide elongation or functionalization. acs.orgmdpi.com The use of this compound in similar synthetic schemes is conceivable, where the Z group would provide an orthogonal point of attachment compared to the Boc group.
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a polyamide chain, such as one derived from N-(2-aminoethyl)glycine units. biosearchtech.com The properties of PNAs can be modulated by introducing chiral centers or functional groups into the backbone. Lysine derivatives, with their inherent chirality and functionalizable side chain, are excellent candidates for this purpose.
The Boc/Z protection strategy is one of the primary methods used for PNA monomer synthesis. biosearchtech.com Research into optically pure gamma-PNA (γ-PNA) backbones has specifically reported the synthesis of Boc-Lys(Z)-aeg-OMe as a γ-backbone monomer. researchgate.net This demonstrates the direct use of a Boc- and Z-protected lysine derivative in constructing the fundamental units of modified PNA oligomers.
Furthermore, lysine derivatives are used to create bifacial PNAs (bPNAs) that can engage in triplex hybridization with DNA. In one study, bPNAs with novel diketopiperazine (DKP) backbones were synthesized. nih.gov The synthesis started with commercially available Fmoc-Lys(Boc)-OH, where the Boc-protected side-chain amine was deprotected and then used as an anchor to install nucleobase derivatives via reductive alkylation. nih.gov Although this example uses Fmoc/Boc protection, it highlights the central role of the lysine side chain as the point of attachment for the nucleic acid bases in these sophisticated DNA mimics.
| PNA Application | Lysine Derivative Used | Purpose of Lysine Derivative |
| γ-PNA Backbone Synthesis | Boc-Lys(Z)-aeg-OMe | Serves as a chiral, functionalized monomer unit for the PNA backbone. researchgate.net |
| Bifacial PNA Synthesis | Fmoc-Lys(Boc)-OH | Provides a side-chain amine (after Boc deprotection) for the attachment of nucleobases. nih.gov |
| Table compiled from studies on modified PNA synthesis. researchgate.netnih.gov |
Assembly of Peptidic Diketopiperazines (DKPs)
Materials Science and Supramolecular Chemistry
In materials science and supramolecular chemistry, the structural features of this compound and its derivatives are exploited to create self-assembling systems and functional materials. The interplay of hydrogen bonding, hydrophobic interactions, and π-π stacking, guided by the peptide backbone and protecting groups, facilitates the formation of ordered, higher-level structures.
Design of Stimuli-Responsive Peptide Gels
The ability of short peptides to self-assemble into fibrous networks that immobilize solvents is a cornerstone of stimuli-responsive "smart" materials. A dipeptide derivative, Boc-L-Phe-L-Lys(Z)-OMe, has been identified as a highly efficient low-molecular-weight gelator (LMWG). researchgate.net This molecule can form organogels in a variety of aliphatic and aromatic solvents, a process that can be triggered by sonication. researchgate.netscholaris.ca
The resulting gel is composed of coiled, fibrous architectures, creating a network that entraps the solvent. researchgate.net These materials exhibit notable properties such as being self-healing and demonstrating thermal chiroptical switching, where the gel's response to light can be controlled by temperature. researchgate.net The self-assembly process is influenced by non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking from the aromatic Z and Phe groups. Researchers have demonstrated that by altering the solvent or introducing additives, it is possible to control the macroscopic and microscopic properties of these gels, modulating the formation of the helical fibers. researchgate.net Further functionalization of the core peptide structure, such as with carbazolyl or triarylborane groups on a Boc-Lys(Z)-Phe-OMe scaffold, allows for the creation of gels with specific photophysical properties, like through-space charge transfer interactions. rsc.org
| Peptide Gelator | Stimulus | Solvent | Resulting Structure | Key Properties |
| Boc-L-Phe-L-Lys(Z)-OMe | Sonication | Various organic solvents | Coiled fibrous network | Self-healing, Thermal chiroptical switching researchgate.net |
| Functionalized Boc-Lys(Z)-Phe-OMe | Self-assembly | Aromatic solvents | Supramolecular organogel | Through-space charge transfer emission rsc.org |
Fabrication of Ferrocene-Peptide Conjugates
Ferrocene-peptide conjugates are of significant interest due to their unique electrochemical properties, making them valuable as redox-active probes and catalysts. The synthesis of these organometallic compounds often utilizes protected amino acids to control the conjugation site. For instance, a novel ferrocenyl amino acid, Nα-Nε-(ferrocene-1-acetyl)-l-lysine, was synthesized starting from Nα-tBoc-Nε-(carbobenzyloxy)-l-lysine (Boc-Lys(Z)-OH). nih.gov The synthesis involves protecting the carboxyl group, removing the Z group, and then coupling the free ε-amino group with ferrocene-1-acetic acid. nih.gov
The resulting ferrocene-lysine conjugate is designed for flexible incorporation into peptides via solid-phase peptide synthesis after modifying the alpha-amino group. nih.gov These conjugates have demonstrated the ability to cleave DNA, suggesting their potential development as chemical nucleases for studying protein-nucleic acid interactions. nih.gov The self-assembly of ferrocene-peptide conjugates is also an area of active research, where the chirality of the amino acids can influence the formation of gels and other supramolecular structures. scholaris.ca The defined, redox-active nature of the ferrocene (B1249389) moiety provides a useful handle for both probing and controlling peptide assembly. scholaris.caresearchgate.net
Modification of Nanomaterials (e.g., Carbon Nanotubes)
The functionalization of nanomaterials, such as carbon nanotubes (CNTs), with biomolecules is a powerful strategy for creating advanced materials for biomedical and electronic applications. Lysine derivatives are frequently used to introduce primary amine groups onto the surface of CNTs, which serve as chemical handles for further conjugation. nih.gov
A common method involves the 1,3-dipolar cycloaddition of an azomethine ylide to the CNT surface. This ylide can be generated from a side-chain protected lysine derivative like H-Lys(Boc)-OH. nih.govresearchgate.net This process results in dense, covalent modification of the single-walled carbon nanotubes (SWCNTs) with lysine residues. After functionalization, the Boc protecting group is removed using an acid like trifluoroacetic acid, exposing the primary amines on the CNT surface. nih.gov These amine groups can then be conjugated to other molecules, such as radiometalated chelators for imaging applications or siRNA for gene delivery. nih.gov This lysine-modification strategy offers several advantages, including the use of commercially available reagents and conferring pH-dependent solubility to the final product. nih.gov
| Nanomaterial | Lysine Derivative Used | Functionalization Method | Purpose of Modification |
| Single-Walled Carbon Nanotubes (SWCNTs) | H-Lys(Boc)-OH | 1,3-Dipolar Cycloaddition | Introduce amine handles for bioconjugation nih.gov |
| Multi-Walled Carbon Nanotubes (MWCNTs) | Fmoc-Lys(Boc)-OH | Amide bond formation | Create functional biomaterials units.it |
| Oxidized SWNTs | Boc-lysine(Boc)-OH (in dendrimers) | EDC/NHS Coupling | Attach lysine dendrimers for siRNA delivery nih.gov |
Bioconjugation and Chemical Probe Development
The precise control afforded by the protecting groups of this compound makes it an invaluable precursor for synthesizing tools for chemical biology. By selectively deprotecting either the α-amino or ε-amino group, chemists can introduce a wide array of functional moieties for labeling, tracking, and manipulating biological systems.
Site-Specific Labeling and Derivatization
Site-specific labeling of biomolecules is crucial for understanding their function and localization. Lysine, with its reactive side-chain amine, is a common target for such modifications. Protected lysine derivatives like Fmoc-Lys(Boc)-OH are fundamental in peptide synthesis to ensure that only the desired amine reacts. chempep.com Once the peptide is synthesized and the Boc group is removed, the ε-amino group becomes available for specific bioconjugation reactions, such as attaching fluorescent dyes, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and circulation time. chempep.com
To facilitate this labeling, the lysine derivative can be pre-activated. For example, Nα-Z-Nε-Boc-L-lysine can be converted into an N-hydroxysuccinimide (NHS) ester. chemimpex.com This activated ester readily reacts with primary amines on proteins or other biomolecules to form stable amide bonds, providing a robust method for conjugation. chemimpex.com Furthermore, lysine analogs containing bioorthogonal handles, such as azides (e.g., Boc-Lys(N3)-OH), can be synthesized. lookchem.com These azide-functionalized lysines can be incorporated into a protein and then specifically reacted with a probe containing a complementary alkyne or phosphine (B1218219) group via "click chemistry" or the Staudinger ligation, respectively, enabling precise labeling even in complex biological environments. lookchem.com
Synthesis of Modified Amino Acid Analogs for Protein Engineering
The genetic incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for protein engineering, allowing for the introduction of novel chemical functionalities. Lysine derivatives are often used as scaffolds to create these UAAs due to the versatility of the side-chain amine. Starting from a protected lysine such as Boc-Lys-OH, a wide variety of modified analogs can be synthesized. ncsu.edu
For example, researchers have developed methods to introduce alkene or diene functionalities onto the lysine side chain. ncsu.edu These UAAs, bearing bioorthogonal handles, can be genetically encoded into a protein at a specific site. The incorporated alkene or diene can then undergo reactions like thiol-ene coupling or Diels-Alder cycloadditions to label the protein with probes or to create protein-protein fusions. ncsu.edu
The efficiency of incorporating these UAAs into proteins can be a challenge. Studies have shown that using the methyl ester forms of UAAs, such as Nε-Boc-L-Lysine-OMe (BocK-OMe), can significantly enhance their uptake by cells and subsequent incorporation into proteins. nih.gov This strategy allows for higher yields of the modified protein with lower concentrations of the UAA, making the process more efficient and cost-effective. nih.gov This approach demonstrates how simple modifications to the core amino acid structure, like the methyl ester found in this compound, are critical for practical applications in protein engineering.
Analytical Methodologies for Characterization and Reaction Monitoring
Chromatographic Techniques
Chromatographic methods are indispensable for separating Boc-Lys(Z)-OMe from starting materials, reagents, and byproducts, as well as for assessing its purity.
Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Assessment
Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of reactions involving this compound and for preliminary purity evaluation. rsc.orgwiley-vch.de In a synthetic context, the disappearance of starting materials and the appearance of the product spot on a TLC plate indicate the progression of the reaction. For instance, in the synthesis of a dipeptide, the consumption of the initial amino acid or peptide fragment can be visualized. nih.gov
The choice of the mobile phase is critical for achieving good separation. A common solvent system for the TLC analysis of protected amino acids like this compound is a mixture of dichloromethane (B109758) and methanol (B129727). wiley-vch.de For example, a mobile phase of CH2Cl2/toluene (B28343)/methanol (17:1:2, v/v/v) has been used, with the resulting Rf value for a related compound being 0.89. nih.gov Another system reported for a similar compound, Z-Lys(Boc)-Lys(Boc)-OMe, is chloroform-methanol-acetic acid (90:10:3, v/v). prepchem.com Visualization of the spots on the TLC plate is typically achieved using methods such as UV light (due to the presence of the Z-group) and specific staining reagents like ninhydrin (B49086) (after deprotection to reveal free amines), fluorescamine, or chlorine spray. nih.gov
Table 1: TLC Parameters for Related Compounds
| Compound | Mobile Phase (v/v/v) | Rf Value | Reference |
|---|---|---|---|
| Boc-Tic-ε-Lys(Z)-OMe | CH2Cl2/toluene/methanol (17:1:2) | 0.89 | nih.gov |
| Z-Lys(Boc)-Lys(Boc)-OMe | Chloroform/methanol/acetic acid (90:10:3) | Homogeneous | prepchem.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound, providing high-resolution separation and accurate purity determination. nih.govsigmaaldrich.com It is particularly valuable for separating closely related impurities and, when using a chiral stationary phase, for the separation of diastereomers. chemimpex.com
Reversed-phase HPLC is the most common mode used for analyzing protected peptides. A typical setup involves a C18 column and a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov For instance, analytical HPLC analyses have been performed using a Beckman System Gold with a Beckman ultrasphere ODS column (250 mm × 4.6 mm, 5 μm particle size). nih.gov The elution is often carried out with a linear gradient of solvent B (e.g., 60% acetonitrile + 0.1% TFA in H2O) into solvent A (e.g., 10% acetonitrile + 0.1% TFA in H2O) at a flow rate of 1 mL/min. nih.gov Detection is commonly performed using UV detectors at wavelengths of 220 and 254 nm, where the peptide bonds and the benzyloxycarbonyl group absorb. nih.gov The purity of the final product is often expected to be greater than 98%. sigmaaldrich.com
Table 2: HPLC Conditions for Analysis of Related Compounds
| Parameter | Description | Reference |
|---|---|---|
| System | Beckman System Gold | nih.gov |
| Column | Beckman ultrasphere ODS (250 mm × 4.6 mm, 5 μm) | nih.gov |
| Mobile Phase A | 10% acetonitrile + 0.1% TFA in H2O | nih.gov |
| Mobile Phase B | 60% acetonitrile + 0.1% TFA in H2O | nih.gov |
| Gradient | Linear gradient from 0 to 100% B in 25 min | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the functional groups present in the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the structure of this compound. The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For a related compound, Boc-Tic-ε-Lys(Z)-OMe, the ¹H NMR spectrum in DMSO-d6 showed characteristic signals for the various protons in the molecule, including multiplets in the regions of δ 1.29-1.90, 3.05-3.67, 4.22-4.42, and 4.92-5.34, as well as signals for the aromatic protons between δ 6.96-7.19. nih.gov The integration of these signals corresponds to the number of protons in each group, further confirming the structure. nih.gov For Boc-L-Lys(Boc)-OMe, the ¹H-NMR spectrum in CDCl3 was found to be in agreement with its structure. ambeed.com
Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in this compound. The FTIR spectrum of a similar compound, Nε-Fmoc-Nα-Boc-l-Lysine, showed a peak at 1754 cm⁻¹ attributed to the carbonyl group of the Boc protecting group. nih.gov The presence of the urethane (B1682113) and ester carbonyl groups in this compound would be expected to show strong absorption bands in the region of 1680-1760 cm⁻¹. Other characteristic peaks would include N-H stretching and bending vibrations. nih.gov
Mass Spectrometry (MS) for Molecular Mass Confirmation
Mass Spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound. nih.gov The molecular weight of this compound is 394.47 g/mol . sigmaaldrich.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for this purpose. In the analysis of a related compound, Boc-Tic-ε-Lys(Z)-OMe, the molecular weight was confirmed by observing the protonated molecular ion [M+H]⁺ at m/z 554. nih.gov Similarly, for Z-Lys(For)-OMe and Z-Lys(Ac)-OMe, the molecular ions were observed at m/z 323 and 337, respectively. researchgate.net
Table 3: Compound Names
| Abbreviation/Systematic Name |
|---|
| This compound |
| Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester |
| Z-Lys(Boc)-Lys(Boc)-OMe |
| CH2Cl2 |
| Dichloromethane |
| MeOH |
| Methanol |
| Boc-Tic-ε-Lys(Z)-OMe |
| Boc-Alg-Lys(Boc)-OMe |
| HPLC |
| TFA |
| Trifluoroacetic acid |
| ¹H NMR |
| DMSO-d6 |
| CDCl3 |
| Boc-L-Lys(Boc)-OMe |
| FTIR |
| Nε-Fmoc-Nα-Boc-l-Lysine |
| MS |
| Z-Lys(For)-OMe |
| Z-Lys(Ac)-OMe |
| Boc-Ser(tBu)-OSu |
| Boc-Ser(tBu)-OH |
| Boc-Ile-Ala-OMe |
| Boc-Ala-D-Leu-Nle-Gly-OMe |
| Z-Trp-H |
| Z-Tyr-H |
| Boc-Arg(NO2)-OMe |
| Z-Leu-Phe-Arg-H |
| Z-Leu-Phe-Lys-H |
| Z-Leu-Leu-Orn(Boc)-H |
| Ac-Leu-Leu-Phe-H |
| Z-Phe-H |
| Boc-Lys(2-Cl-Z)-OH |
| Boc-Phe-Phe-Propyne |
| Boc-Leu-Leu-Propyne |
| Boc-Lys(Cl-Cbz)-Lys(Cl-Cbz)-OMe |
| Boc-Lys-Lys-OMe |
| Boc-Phe-Phe-OMe |
| Boc-Phe-Phe-OH |
| Boc-Leu-Leu-OH |
| Fmoc-Phe-Phe-Propyne |
| Z-LYS(BOC)-OH |
| Boc-Lys-OH |
| H-Lys(Z)-OMe hydrochloride |
| H-Lys(Boc)-OMe hydrochloride |
| Fmoc-Lys(Boc)-OH |
| Boc-D-Lys-OH |
| Boc-Ser-OH |
| Boc-Ser-OMe |
| Nε-Z-L-lysine methyl ester hydrochloride |
| H-Lys(Z)-OH |
| Z-Lys(Z)-OSu |
| Nα-Boc-L-lysine methyl ester hydrochloride |
| Nε-Boc-L-lysine methyl ester hydrochloride |
| Boc-Lys(Z)-OH (DCHA) |
| Boc-Lys(Z)-OSu |
| N3-L-Lys(Boc)-OH |
Chiroptical Studies
Optical Rotation Measurements ([α]D) for Enantiomeric Purity
Optical rotation is a critical analytical technique for characterizing chiral molecules like this compound. The specific rotation, [α]D, is a fundamental property of an enantiomer and is instrumental in determining its enantiomeric purity. The magnitude of the rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample. For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign.
The enantiomeric purity of this compound is a crucial parameter, particularly in applications such as peptide synthesis, where the stereochemistry of the amino acid building blocks dictates the three-dimensional structure and biological activity of the final peptide. The use of an enantiomerically pure starting material is essential to avoid the formation of diastereomeric peptides, which can be difficult to separate and may exhibit different or undesirable biological properties.
Reported optical rotation values for the L- and D-enantiomers of this compound confirm their chiroptical properties. For the L-enantiomer, Boc-L-Lys(Z)-OMe, a specific rotation of [α]D = -14.6 ± 1° has been measured at a concentration of c=1 in methanol at 25°C. chemimpex.com Conversely, the D-enantiomer, Boc-D-Lys(Z)-OMe, exhibits a specific rotation of [α]D = +14 ± 2° under similar conditions (c=1% in methanol at 20°C), demonstrating the expected equal and opposite rotation. chemimpex.com
The slight difference in the absolute magnitude of the reported values for the L- and D-enantiomers may be attributed to minor variations in experimental conditions, such as temperature and the specific purity of the analyzed samples. Nevertheless, these measurements are a clear indicator of the enantiomeric identity of the compound. High-performance liquid chromatography (HPLC) on a chiral stationary phase is often used in conjunction with optical rotation to provide a more quantitative assessment of enantiomeric excess (ee). For instance, a purity of ≥ 99.5% has been reported for Boc-L-Lys(Z)-OMe as determined by chiral HPLC. chemimpex.com Similarly, the D-enantiomer has been reported with a purity of ≥ 98% by HPLC. chemimpex.com
Interactive Data Table: Optical Rotation of this compound Enantiomers
| Compound | Specific Rotation ([α]D) | Concentration (c) | Solvent | Temperature (°C) | Source |
| Boc-L-Lys(Z)-OMe | -14.6 ± 1° | 1 g/100 mL | Methanol | 25 | chemimpex.com |
| Boc-D-Lys(Z)-OMe | +14 ± 2° | 1 g/100 mL | Methanol | 20 | chemimpex.com |
Mechanistic and Theoretical Investigations Involving Boc Lys Z Ome Transformations
Studies on Side Reactions in Peptide Synthesis
The synthesis of peptides is a precise process, yet side reactions can occur, impacting yield and purity. Investigations using Boc-Lys(Z)-OMe and related structures have been instrumental in understanding and mitigating these unwanted transformations.
A significant side reaction in peptide synthesis, particularly when using the mixed anhydride (B1165640) method, is the formation of a urethane (B1682113) byproduct. This occurs when the amino component, instead of reacting with the activated carboxyl group of the amino acid being added, attacks the carbonate moiety of the mixed anhydride or unconsumed chloroformate. cdnsciencepub.comcdnsciencepub.com Studies involving the coupling of Boc-protected amino acids to H-Lys(Z)-OMe have provided valuable insights into this phenomenon.
For instance, when coupling Boc-isoleucine (Boc-Ile-OH) with H-Lys(Z)-OMe using isobutyl chloroformate, the formation of the urethane iBuOCO-Lys(Z)-OMe is a competing reaction. cdnsciencepub.com The choice of tertiary amine base has a significant impact; the use of diisopropylethylamine (DIEA) can dramatically increase urethane formation to the point where it becomes the main product, with yields as high as 90%, because the mixed anhydride is generated much more slowly compared to when bases like N-methylmorpholine (NMM) are used. cdnsciencepub.com
Research has shown that adding 1-hydroxybenzotriazole (B26582) (HOBt) to the mixed anhydride before the amine component can suppress, but not eliminate, urethane formation. cdnsciencepub.com This is rationalized by the transformation of the mixed anhydride into an activated ester prior to aminolysis. cdnsciencepub.com
Table 1: Effect of HOBt Additive on Urethane Formation in Boc-Ile-OH Coupling with H-Lys(Z)-OMe Coupling performed in an acetonitrile-dimethylformamide mixture at -15°C using isobutyl chloroformate and N-methylmorpholine.
| Condition | Peptide Yield (Boc-Ile-Lys(Z)-OMe) | Urethane Yield (iBuOCO-Lys(Z)-OMe) | Source |
| Without HOBt | 85% | 3.0% | cdnsciencepub.com |
| With 1 eq. HOBt | 90% | 2.0% | cdnsciencepub.com |
The deprotection of side chains, particularly the benzyloxycarbonyl (Z) group from the lysine (B10760008) side chain, can be accompanied by modifications, especially when certain solvents are used. One such modification is formylation when using dimethylformamide (DMF) as a solvent during catalytic hydrogenation. nih.gov
Studies on the cleavage of a peptide containing Boc-Lys(Z) from its resin using Pd(OAc)₂-catalyzed hydrogenation in DMF revealed modification of the lysine side chain. nih.gov It was demonstrated that DMF, and not its potential decomposition product formic acid, was likely involved in this formylation side reaction. nih.gov This is a critical consideration for chemists when selecting solvents for the final deprotection steps. The formylation of lysine side-chains is a known reaction that can be performed intentionally on a solid phase by activating formic acid, but its unintentional occurrence during deprotection is undesirable. researchgate.net
Another documented side-chain modification is N-benzylation, which can occur during the removal of the Z group from a Boc-Lys(Z)-resin using strong acids like trifluoroacetic acid (TFA). osti.gov This reaction was observed when Z groups were cleaved from lysine derivatives by TFA or TFMSA-TFA, but not when using anhydrous HF. osti.gov
Urethane Formation
Enzymatic Reaction Mechanism Probing (via Lysine-Based Inhibitors)
Derivatives of lysine, including structures analogous to this compound, are valuable tools for investigating the mechanisms of various enzymes, particularly those that process lysine-containing substrates like proteases and histone-modifying enzymes. nih.govvwr.com These derivatives can act as substrates or inhibitors, allowing researchers to study enzyme kinetics, binding modes, and catalytic pathways. nih.govacs.org
Lysine acetyltransferases (KATs) and histone deacetylases (HDACs), for example, are crucial enzymes in epigenetic regulation. frontiersin.orgnih.gov Fluorogenic substrates such as Boc-Lys(Ac)-AMC are used in assays to measure the activity of HDACs and to screen for inhibitors. nih.gov Similarly, Boc-Lys(Boc)-Onp has been employed as a substrate to study the enzymatic hydrolysis reaction catalyzed by model systems, shedding light on the catalytic mechanism. medchemexpress.com The general principle involves using a protected and modified lysine ester to probe the active site and specificity of an enzyme. thieme-connect.deescholarship.org
While direct studies using this compound as an enzymatic probe are not widely documented, the extensive use of related compounds underscores its potential in this area. For instance, Z-Lys-ONp is a known substrate for trypsin and thrombin. vwr.com The design of inhibitors for lysine-modifying enzymes often relies on understanding the enzyme's catalytic mechanism, a process that can be aided by strategic chemistry approaches using such derivatives. nih.gov
Conformational Analysis (e.g., Molecular Dynamics Calculations for Pseudopeptides)
This compound and its derivatives are incorporated into pseudopeptides to study how modifications to the peptide backbone or side chains influence their three-dimensional structure. rsc.orgresearchgate.net Pseudopeptides are peptide mimics containing non-proteinogenic building blocks and are designed to have improved properties or to adopt specific, stable secondary structures like β-turns. rsc.orgrsc.org
Molecular dynamics (MD) simulations, in conjunction with spectroscopic techniques like NMR and FTIR, are powerful tools for these conformational analyses. rsc.orgrsc.orgresearchgate.net A study on a series of 2:1-[α/aza]-pseudopeptides, which included the synthesis of Boc-Lys(Z)-azaPhe-Lys(Z)-OMe, used MD calculations to probe their conformational preferences. rsc.orgresearchgate.net These calculations predicted that for short trimer sequences, the chirality and the lysine side chains caused only a slight distortion from the classical β-turn conformation. rsc.orgresearchgate.net However, for longer hexamer sequences, these factors, along with the increased backbone length and flexibility, led to more significant distortions from the ideal β-turn structure. rsc.orgresearchgate.net This disturbance was attributed to the molecule's ability to adopt more energetically favorable conformations stabilized by non-classical intramolecular hydrogen bonds. rsc.orgresearchgate.net
These theoretical investigations are crucial for the rational design of "foldamers"—pseudopeptides that self-organize into predictable and stable secondary structures, which have potential applications in materials science and medicine. rsc.orgnih.gov
Table 2: Investigated Compounds in Pseudopeptide Conformational Studies
| Compound/Peptide Model | Method of Analysis | Key Finding | Source |
| Boc-Lys(z)-azaPhe-Lys(z)-OMe | Molecular Dynamics, NMR, FTIR | Chirality and side chains cause distortion from classical β-turn, more pronounced in longer sequences. | rsc.org, researchgate.net |
| Boc-Aze(Alloc)-Lys(Z)-NHMe | Molecular Modeling, NMR, X-ray Crystallography | The incorporated azepane residue acts as an effective β-turn inducer. | acs.org |
| poly(L-lysine iso-phthalamide) | Fluorescence, 1H NMR Spectroscopy | Grafting with a PEG analogue affects the pH-driven conformational transition. | nih.gov |
Q & A
How can researchers optimize the synthesis of Boc-Lys(Z)-OMe to minimize side reactions during peptide coupling?
Level: Advanced
Methodological Answer:
this compound’s steric hindrance from the benzyloxycarbonyl (Z) group can lead to incomplete coupling or racemization. To mitigate this:
- Use stepwise solid-phase synthesis with HOBt/DIC coupling agents to enhance activation efficiency .
- Monitor reaction progress via HPLC or LC-MS to detect incomplete couplings early .
- Adjust solvent polarity (e.g., DMF:DCM mixtures) to balance solubility and reactivity .
- Pre-activate the carboxyl group of this compound with succinimide esters (OSu derivatives) to improve coupling yields, as demonstrated in related lysine derivatives .
What purification techniques are most effective for isolating this compound after synthesis?
Level: Basic
Methodological Answer:
Post-synthesis purification typically involves:
- Flash chromatography using gradients of ethyl acetate/hexane (for intermediates) .
- Recrystallization from methanol/water mixtures to achieve >95% purity, leveraging this compound’s low solubility in cold water .
- Confirm purity via HPLC with UV detection (λ = 254 nm) and 1H-NMR to verify absence of residual solvents or protecting groups .
How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Level: Advanced
Methodological Answer:
Discrepancies often arise from differences in experimental setups:
- Replicate stability assays under controlled buffer systems (e.g., phosphate vs. Tris buffers) to isolate pH effects .
- Use accelerated stability testing (e.g., elevated temperatures) with LC-MS monitoring to compare degradation pathways .
- Apply multivariate statistical analysis to identify confounding variables (e.g., trace metal ions or light exposure) reported in conflicting studies .
What spectroscopic methods are critical for characterizing this compound and confirming its structural integrity?
Level: Basic
Methodological Answer:
- 1H/13C-NMR : Verify the presence of tert-butyl (δ ~1.4 ppm) and benzyloxycarbonyl (δ ~5.1 ppm, aromatic protons) groups .
- FT-IR : Confirm carbamate (C=O stretch ~1690 cm⁻¹) and ester (C=O ~1740 cm⁻¹) functionalities .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (C₁₉H₂₈N₂O₆, exact mass 380.44) to rule out impurities .
How can this compound be integrated into biomaterials for targeted drug delivery systems?
Level: Advanced
Methodological Answer:
- Conjugation strategies : Use the ε-amino group of lysine (protected by Z) to attach polyethylene glycol (PEG) chains or targeting ligands (e.g., folate) via carbodiimide chemistry (EDC/NHS) .
- Stability assays : Test hydrolytic stability in serum-containing media to assess suitability for in vivo applications .
- Controlled release studies : Monitor peptide-drug conjugate release profiles under physiological pH (7.4) vs. tumor microenvironment (pH 6.5) using fluorescence tagging .
What steps should researchers take to ensure reproducibility when scaling up this compound synthesis?
Level: Advanced
Methodological Answer:
- Document critical process parameters (CPPs) such as reaction temperature (±2°C), stirring rate, and solvent drying (e.g., molecular sieves) .
- Use design of experiments (DoE) to optimize reagent stoichiometry and minimize batch-to-batch variability .
- Validate scalability via parallel synthesis in both flask and reactor systems, comparing yields and purity .
How can computational modeling guide the design of this compound derivatives with enhanced enzymatic stability?
Level: Advanced
Methodological Answer:
- Perform molecular dynamics (MD) simulations to predict interactions between this compound and proteolytic enzymes (e.g., trypsin) .
- Use density functional theory (DFT) to calculate transition states for hydrolysis, identifying substituents that stabilize the carbamate group .
- Validate predictions with enzyme inhibition assays and compare kinetic parameters (Km, Vmax) of modified vs. unmodified derivatives .
What are the best practices for handling and storing this compound to prevent degradation?
Level: Basic
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
